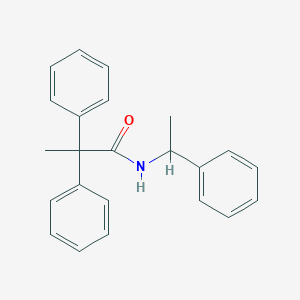
2,2-diphenyl-N-(1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-(1-phenylethyl)propanamide, also known as DPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. 2,2-diphenyl-N-(1-phenylethyl)propanamide has been shown to modulate the activity of voltage-gated sodium channels, leading to its analgesic and anticonvulsant effects. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, resulting in its anti-inflammatory effect.
Biochemical and physiological effects:
2,2-diphenyl-N-(1-phenylethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, indicating its anti-inflammatory effect. 2,2-diphenyl-N-(1-phenylethyl)propanamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its protective effect against oxidative stress. Moreover, 2,2-diphenyl-N-(1-phenylethyl)propanamide has been shown to reduce the levels of liver enzymes such as alanine aminotransferase and aspartate aminotransferase, indicating its protective effect on the liver.
実験室実験の利点と制限
2,2-diphenyl-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2,2-diphenyl-N-(1-phenylethyl)propanamide also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of 2,2-diphenyl-N-(1-phenylethyl)propanamide. One potential direction is the development of new drugs based on 2,2-diphenyl-N-(1-phenylethyl)propanamide's anti-inflammatory, analgesic, and anticonvulsant properties. Another direction is the use of 2,2-diphenyl-N-(1-phenylethyl)propanamide as a chiral selector in chromatography, which can improve the separation of enantiomers. Moreover, the use of 2,2-diphenyl-N-(1-phenylethyl)propanamide as a fluorescent probe for detecting metal ions can have various applications in environmental monitoring and biomedical imaging. Finally, further studies are needed to fully understand the mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2,2-diphenyl-N-(1-phenylethyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique properties and potential applications make it a promising candidate for the development of new drugs and tools for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,2-diphenyl-N-(1-phenylethyl)propanamide have been discussed in this paper. Further studies are needed to fully understand the potential of 2,2-diphenyl-N-(1-phenylethyl)propanamide and its applications in various scientific fields.
合成法
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)propanamide involves the reaction of 1-phenylethylamine with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure 2,2-diphenyl-N-(1-phenylethyl)propanamide. The yield of 2,2-diphenyl-N-(1-phenylethyl)propanamide synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
2,2-diphenyl-N-(1-phenylethyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. 2,2-diphenyl-N-(1-phenylethyl)propanamide has also been shown to have a protective effect on the liver and kidney, indicating its potential use in treating liver and kidney diseases. Moreover, 2,2-diphenyl-N-(1-phenylethyl)propanamide has been studied for its potential as a chiral selector in chromatography and as a fluorescent probe for detecting metal ions.
特性
分子式 |
C23H23NO |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2,2-diphenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C23H23NO/c1-18(19-12-6-3-7-13-19)24-22(25)23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,24,25) |
InChIキー |
OZGTYXWMBRCWSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286525.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)

![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)